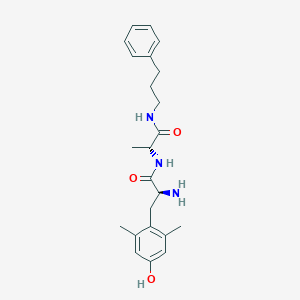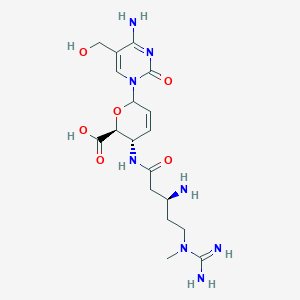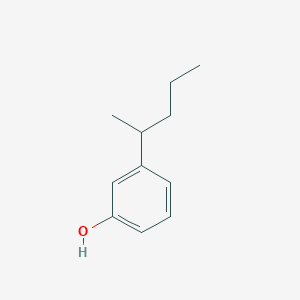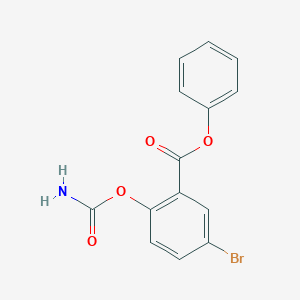![molecular formula C17H20Br2N2 B047629 4-[(4-Amino-3-bromo-5-ethylphenyl)methyl]-2-bromo-6-ethylaniline CAS No. 114309-89-6](/img/structure/B47629.png)
4-[(4-Amino-3-bromo-5-ethylphenyl)methyl]-2-bromo-6-ethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Methylenebis(2-bromo-6-ethylaniline) is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two bromine atoms and two ethyl groups attached to the aromatic rings, with a methylene bridge connecting the two aniline moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Methylenebis(2-bromo-6-ethylaniline) typically involves a multi-step process. One common method includes the following steps:
Bromination: The starting material, 2-ethylaniline, is brominated using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Condensation: The brominated product is then subjected to a condensation reaction with formaldehyde under acidic or basic conditions to form the methylene bridge between the two aromatic rings.
Industrial Production Methods
Industrial production of 4,4’-Methylenebis(2-bromo-6-ethylaniline) may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as:
Continuous Bromination: Using a continuous flow reactor to control the bromination process.
Efficient Condensation: Employing advanced techniques to enhance the efficiency of the condensation reaction, such as using high-pressure reactors or microwave-assisted synthesis.
化学反応の分析
Types of Reactions
4,4’-Methylenebis(2-bromo-6-ethylaniline) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Substituted aniline derivatives.
科学的研究の応用
4,4’-Methylenebis(2-bromo-6-ethylaniline) has several scientific research applications, including:
Materials Science: Used as a building block for the synthesis of advanced materials such as polymers and resins.
Organic Synthesis: Serves as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the production of specialty chemicals and as a curing agent for epoxy resins.
作用機序
The mechanism of action of 4,4’-Methylenebis(2-bromo-6-ethylaniline) involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and ethyl groups on the aromatic rings can influence the compound’s binding affinity and specificity towards these targets. The methylene bridge provides structural rigidity, which can affect the compound’s overall conformation and reactivity.
類似化合物との比較
Similar Compounds
4,4’-Methylenebis(2-ethylaniline): Lacks bromine atoms, making it less reactive in certain chemical reactions.
4,4’-Methylenebis(2,6-diethylaniline): Contains additional ethyl groups, which can influence its solubility and reactivity.
4,4’-Methylenebis(2-ethyl-6-methylaniline): Contains a methyl group instead of a bromine atom, affecting its chemical properties and applications.
Uniqueness
4,4’-Methylenebis(2-bromo-6-ethylaniline) is unique due to the presence of bromine atoms, which enhance its reactivity and make it suitable for specific applications in organic synthesis and materials science. The combination of bromine and ethyl groups provides a balance of reactivity and stability, making it a versatile compound for various research and industrial purposes.
特性
CAS番号 |
114309-89-6 |
|---|---|
分子式 |
C17H20Br2N2 |
分子量 |
412.2 g/mol |
IUPAC名 |
4-[(4-amino-3-bromo-5-ethylphenyl)methyl]-2-bromo-6-ethylaniline |
InChI |
InChI=1S/C17H20Br2N2/c1-3-12-6-10(8-14(18)16(12)20)5-11-7-13(4-2)17(21)15(19)9-11/h6-9H,3-5,20-21H2,1-2H3 |
InChIキー |
CZVFHRQQSOPGSI-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=CC(=C1)CC2=CC(=C(C(=C2)Br)N)CC)Br)N |
正規SMILES |
CCC1=C(C(=CC(=C1)CC2=CC(=C(C(=C2)Br)N)CC)Br)N |
同義語 |
2,2'-Dibromo-6,6'-diethyl[4,4'-methylenedianiline] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![6,7,8,9-Tetrahydro-3H-imidazo[4,5-h]isoquinolin-2-ol](/img/structure/B47561.png)



![5-(Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B47571.png)

![2-[(2R,3S,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxypropanoic acid](/img/structure/B47576.png)

